3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials
Formation of Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Coupling with Cyclopentyl Group: The final step involves the coupling of the cyclopentyl group with the imidazole-piperazine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperazine moiety may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-imidazol-2-yl)piperazin-1-yl)propan-1-one: Lacks the cyclopentyl group, which may affect its biological activity and pharmacokinetic properties.
3-cyclopentyl-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)propan-1-one: Similar structure but without the ethyl group on the imidazole ring, potentially altering its interaction with molecular targets.
Uniqueness
The presence of the cyclopentyl group and the ethyl group on the imidazole ring in 3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride may confer unique properties, such as enhanced binding affinity, selectivity, and improved pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c1-2-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-4-6-15;/h9-10,15H,2-8,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXANILLXQBOKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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